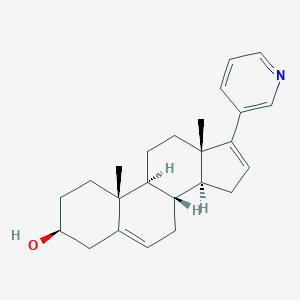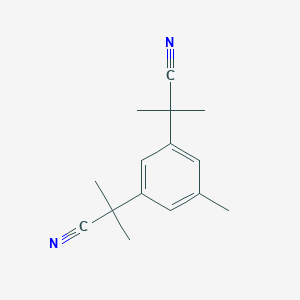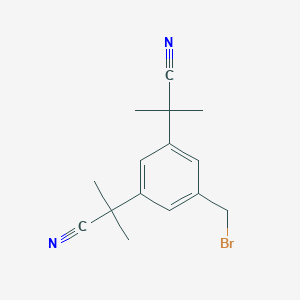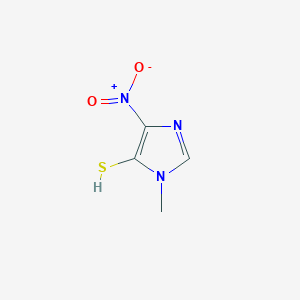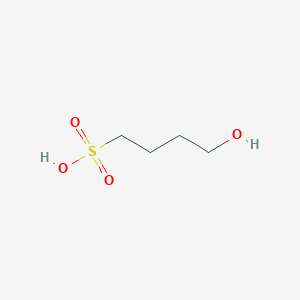
4-Hydroxy-1-butanesulfonic acid
Descripción general
Descripción
4-Hydroxy-1-butanesulfonic acid (4HBS) is a small molecule with the CAS Number: 26978-64-3 . It is a white to yellow solid at room temperature . It has been shown to have antimicrobial activity against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae . It is also used for the enantiomeric separation of a variety of underivatized anionic and cationic compounds of pharmaceutical interest by capillary electrophoresis .
Synthesis Analysis
The synthesis of 1,4-butanesultone, the cyclic ester of 4-hydroxybutanesulfonic acid, starts from 4,4’-dichlorodibutyl ether, which reacts with sodium sulfite forming the corresponding 4,4’-butanedisulfonic disodium salt .Molecular Structure Analysis
The linear formula of 4-Hydroxy-1-butanesulfonic acid is C4H10O4S . The molecular weight is 154.19 .Chemical Reactions Analysis
As a sulfo-alkylating agent, 1,4-butanesultone is used to introduce the sulfobutyl group (– (CH2)4 –SO3−) into hydrophobic compounds possessing nucleophilic functional groups, for example, hydroxy groups or amino groups .Physical And Chemical Properties Analysis
4-Hydroxy-1-butanesulfonic acid has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 32.4±0.4 cm3, and a polarizability of 12.9±0.5 10-24 cm3 . It also has a polar surface area of 83 Å2 .Aplicaciones Científicas De Investigación
Electrochemistry Applications
4-Hydroxy-1-butanesulfonic acid has been demonstrated as an effective bifunctional electrolyte additive to improve the electrochemical performances of high-voltage lithium-ion batteries. Specifically, it has been used to enhance the performance of 4.4 V LiCoO2/graphite batteries, showing a significant increase in capacity retention after numerous cycles .
Pharmaceutical Applications
This compound is utilized for the enantiomeric separation of various underivatized anionic and cationic compounds of pharmaceutical interest by capillary electrophoresis. This application is crucial for the analysis and quality control of pharmaceuticals .
Materials Science Applications
In materials science, 4-Hydroxy-1-butanesulfonic acid is used as a synthesis component for creating new materials, such as ionic liquids. These materials have a range of applications, including as solvents and catalysts in chemical reactions .
Safety and Hazards
Propiedades
IUPAC Name |
4-hydroxybutane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c5-3-1-2-4-9(6,7)8/h5H,1-4H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGPVWSPNYPPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067272 | |
| Record name | 1-Butanesulfonic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-butanesulfonic acid | |
CAS RN |
26978-64-3 | |
| Record name | 4-Hydroxybutanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26978-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-1-butanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026978643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26978-64-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanesulfonic acid, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanesulfonic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanesulfonic acid, 4-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-1-BUTANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87G94EI36D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of 4-Hydroxy-1-butanesulfonic acid?
A: 4-Hydroxy-1-butanesulfonic acid is a crucial reagent in the synthesis of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) [, ]. SBE-β-CD is a chemically modified cyclodextrin often used to enhance the solubility and bioavailability of pharmaceutical compounds.
Q2: How can the presence of residual 4-Hydroxy-1-butanesulfonic acid in SBE-β-CD be determined?
A: A reliable and sensitive method to quantify 4-Hydroxy-1-butanesulfonic acid in SBE-β-CD samples utilizes ion chromatography []. This method offers a high degree of accuracy and can detect very low levels of the compound, ensuring product purity.
Q3: Has 4-Hydroxy-1-butanesulfonic acid been explored in other chemical contexts besides cyclodextrin modification?
A: Yes, 4-Hydroxy-1-butanesulfonic acid, specifically its cyclic sultone form (1,4-butane sultone), has been used to create adducts with explosive compounds like RDX (1,3,5-trinitro-1,3,5-triazacyclohexane) []. This highlights the compound's reactivity and potential in diverse chemical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








